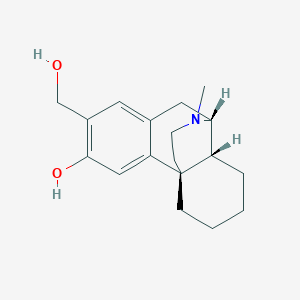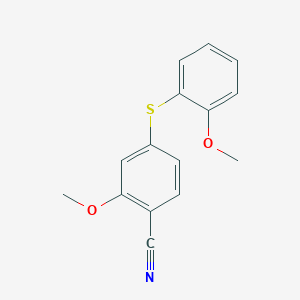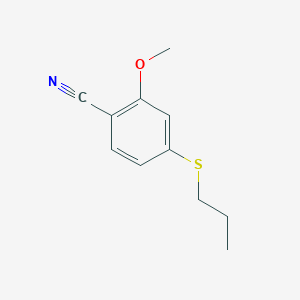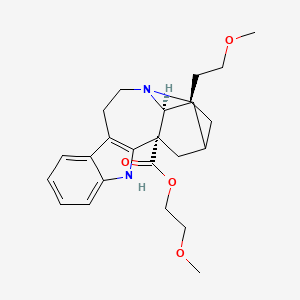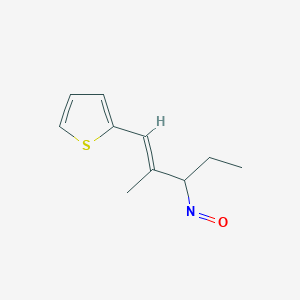
2-Methyl-1-(pyridin-3-yl)pent-1-en-3-one oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La oxima de 2-metil-1-(piridin-3-il)pent-1-en-3-ona es un compuesto orgánico que presenta un anillo de piridina unido a una estructura de pentenona con un grupo funcional oxima
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la oxima de 2-metil-1-(piridin-3-il)pent-1-en-3-ona generalmente implica la reacción de 2-metil-1-(piridin-3-il)pent-1-en-3-ona con clorhidrato de hidroxilamina en presencia de una base como el acetato de sodio. La reacción se lleva a cabo en un medio acuoso o alcohólico a un rango de temperatura de 50-70°C. La formación de la oxima se confirma mediante métodos espectroscópicos como IR y RMN .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimizaría para obtener rendimientos y pureza más altos, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar la calidad y la eficiencia consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones
La oxima de 2-metil-1-(piridin-3-il)pent-1-en-3-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo oxima se puede oxidar para formar óxidos de nitrilo.
Reducción: La oxima se puede reducir a aminas utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El grupo oxima puede participar en reacciones de sustitución nucleofílica para formar varios derivados.
Reactivos y condiciones comunes
Oxidación: Reactivos como el peróxido de hidrógeno o los perácidos en condiciones ácidas.
Reducción: Hidruro de litio y aluminio o borohidruro de sodio en solventes anhidros.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Oxidación: Óxidos de nitrilo.
Reducción: Aminas.
Sustitución: Diversos derivados de oxima sustituidos.
Aplicaciones Científicas De Investigación
La oxima de 2-metil-1-(piridin-3-il)pent-1-en-3-ona tiene varias aplicaciones de investigación científica:
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por sus posibles propiedades antimicrobianas y antifúngicas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos debido a su actividad biológica.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de la oxima de 2-metil-1-(piridin-3-il)pent-1-en-3-ona involucra su interacción con objetivos biológicos como enzimas y receptores. El grupo oxima puede formar puentes de hidrógeno con sitios activos, alterando la función de la molécula diana. Esta interacción puede conducir a diversos efectos biológicos, incluida la actividad antimicrobiana .
Comparación Con Compuestos Similares
Compuestos similares
- 2-(piridin-3-il)-1H-benzo[d]imidazoles
- 2-(piridin-3-il)-3H-imidazo[4,5-b]piridina derivados
Singularidad
La oxima de 2-metil-1-(piridin-3-il)pent-1-en-3-ona es única debido a su estructura específica, que combina un anillo de piridina con un grupo funcional oxima. Esta combinación imparte propiedades químicas y biológicas distintas que la diferencian de otros compuestos similares .
Propiedades
Fórmula molecular |
C11H14N2O |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
3-[(E)-2-methyl-3-nitrosopent-1-enyl]pyridine |
InChI |
InChI=1S/C11H14N2O/c1-3-11(13-14)9(2)7-10-5-4-6-12-8-10/h4-8,11H,3H2,1-2H3/b9-7+ |
Clave InChI |
ZJNKUZQXZJOGMM-VQHVLOKHSA-N |
SMILES isomérico |
CCC(/C(=C/C1=CN=CC=C1)/C)N=O |
SMILES canónico |
CCC(C(=CC1=CN=CC=C1)C)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


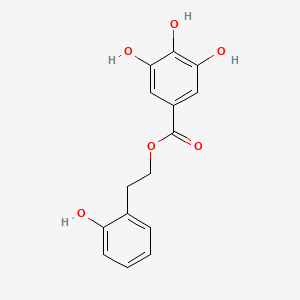
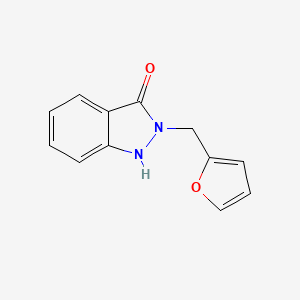
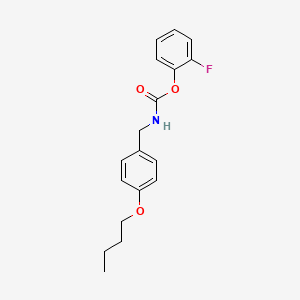
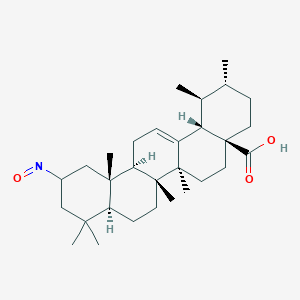
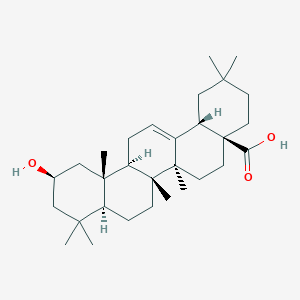
![2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B10841773.png)
